1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea 1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea
Brand Name: Vulcanchem
CAS No.: 899990-17-1
VCID: VC7747859
InChI: InChI=1S/C15H14N4O/c1-10-5-4-8-16-14(10)19-15(20)18-13-9-17-12-7-3-2-6-11(12)13/h2-9,17H,1H3,(H2,16,18,19,20)
SMILES: CC1=C(N=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32
Molecular Formula: C15H14N4O
Molecular Weight: 266.304

1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea

CAS No.: 899990-17-1

Cat. No.: VC7747859

Molecular Formula: C15H14N4O

Molecular Weight: 266.304

* For research use only. Not for human or veterinary use.

1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea - 899990-17-1

Specification

CAS No. 899990-17-1
Molecular Formula C15H14N4O
Molecular Weight 266.304
IUPAC Name 1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea
Standard InChI InChI=1S/C15H14N4O/c1-10-5-4-8-16-14(10)19-15(20)18-13-9-17-12-7-3-2-6-11(12)13/h2-9,17H,1H3,(H2,16,18,19,20)
Standard InChI Key AKSVOEUCOYTNIM-UHFFFAOYSA-N
SMILES CC1=C(N=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure combines two aromatic systems:

  • Indole moiety: A bicyclic system with a pyrrole ring fused to benzene, contributing to hydrophobic interactions and π-stacking capabilities.

  • 3-Methylpyridine: A six-membered aromatic ring with a methyl substituent at position 3, enhancing steric bulk and electronic modulation.
    The urea bridge (-NH-C(=O)-NH-) connects these systems, enabling hydrogen-bonding interactions critical for target binding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H14N4O\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}
Molecular Weight266.30 g/mol
IUPAC Name1-(1H-Indol-3-yl)-3-(3-methylpyridin-2-yl)urea
SMILESCC1=C(N=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32
SolubilityNot publicly available

Spectroscopic and Computational Data

  • InChI Key: AKSVOEUCOYTNIM-UHFFFAOYSA-N .

  • X-ray Crystallography: While no crystal structure of this specific compound is reported, analogous urea derivatives (e.g., 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea) exhibit planar urea groups and intermolecular N–H···O hydrogen bonds, suggesting similar packing behavior .

Synthesis and Optimization

General Synthetic Routes

Though explicit protocols for 1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea are scarce, related urea derivatives are typically synthesized via:

  • Isocyanate-Amine Coupling:
    R-NCO+R’-NH2R-NH-C(=O)-NH-R’\text{R-NCO} + \text{R'-NH}_2 \rightarrow \text{R-NH-C(=O)-NH-R'}
    Example: Reaction of 3-methylpyridin-2-amine with indol-3-yl isocyanate under anhydrous conditions .

  • Carbamoyl Chloride Route:
    Indol-3-ylamine reacts with 3-methylpyridin-2-ylcarbamoyl chloride in the presence of a base (e.g., triethylamine) .

Challenges in Synthesis

  • Steric Hindrance: The 3-methyl group on pyridine may slow reaction kinetics.

  • Purification: Polar urea derivatives often require chromatographic separation due to low crystallinity .

Biological Relevance and Mechanisms

Kinase Inhibition

The compound’s structure aligns with known kinase inhibitors (e.g., imatinib analogs), where the urea group acts as a hydrogen-bond donor to ATP-binding pockets. Preliminary in silico docking suggests affinity for JAK2 and EGFR kinases .

Anticancer Activity

  • Methuosis Induction: Structural analogs (e.g., 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide) trigger cytoplasmic vacuolation in cancer cells via macropinosome formation, leading to non-apoptotic death .

  • Cytotoxicity: In HeLa cells, related urea derivatives exhibit IC50_{50} values <1 μM, with selectivity over normal fibroblasts .

Table 2: Comparative Bioactivity of Urea Derivatives

CompoundTarget ActivityIC50_{50}/EC50_{50}Source
1-(1H-Indol-3-yl)-3-(3-methylpyridin-2-yl)ureaKinase inhibition (predicted)N/A
12A (structural analog)Methuosis in MDA-MB-2310.8 μM
CEU-sulfonate derivativesMicrotubule disruption10–100 nM

Immunomodulatory Effects

The indole scaffold is associated with interleukin suppression (e.g., IL-6, TNF-α), while the pyridine moiety may modulate NF-κB pathways .

Challenges and Future Directions

Pharmacokinetic Limitations

  • Poor Solubility: The logP value (~3.9) suggests lipophilicity, necessitating formulation strategies (e.g., nanoemulsions) .

  • Metabolic Stability: The urea bridge is prone to hydrolysis by esterases, requiring prodrug approaches .

Research Priorities

  • In Vivo Efficacy Studies: Xenograft models to validate antitumor activity.

  • Target Deconvolution: Chemoproteomics to identify binding partners beyond kinases.

  • Toxicity Profiling: Acute and chronic toxicity assessments in rodent models .

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